molecular formula C24H27N3O5 B1668622 CHIR-090 CAS No. 728865-23-4

CHIR-090

Cat. No.: B1668622
CAS No.: 728865-23-4
M. Wt: 437.5 g/mol
InChI Key: FQYBTYFKOHPWQT-VGSWGCGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of CHIR-090 is the enzyme LpxC, a deacetylase involved in lipid A biosynthesis . This enzyme is essential for the survival of gram-negative bacteria, making it an attractive target for antibiotic development .

Mode of Action

This compound acts as a potent, slow, tight-binding inhibitor of the LpxC deacetylase . It binds to the enzyme with a Ki of 4.0 nM, effectively inhibiting its function . This inhibition disrupts the normal function of LpxC, which is to deacetylate UDP-3-O-[®-3-hydroxymyristoyl]-N-acetylglucosamine, a critical step in lipid A biosynthesis .

Biochemical Pathways

By inhibiting LpxC, this compound disrupts the lipid A biosynthetic pathway . Lipid A is a crucial component of the outer membrane of gram-negative bacteria, providing a protective barrier against environmental stresses . Disruption of lipid A biosynthesis can lead to bacterial cell death, making this pathway a promising target for antibiotic development .

Pharmacokinetics

It is known that this compound is a potent inhibitor of lpxc, suggesting that it has sufficient bioavailability to reach its target in bacterial cells .

Result of Action

The inhibition of LpxC by this compound leads to the disruption of lipid A biosynthesis, which can result in the death of gram-negative bacteria . This makes this compound an effective antibiotic against several gram-negative pathogens, including Pseudomonas aeruginosa and Escherichia coli .

Action Environment

It is known that this compound is effective against a range of gram-negative pathogens, suggesting that it can function in diverse environments .

Chemical Reactions Analysis

Types of Reactions

CHIR-090 primarily undergoes reactions typical of compounds containing hydroxamic acid and alkyne functional groups. These include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, CuAAC reactions yield triazole derivatives .

Properties

IUPAC Name

N-[(2S,3R)-3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-17(28)22(24(30)26-31)25-23(29)21-10-8-19(9-11-21)3-2-18-4-6-20(7-5-18)16-27-12-14-32-15-13-27/h4-11,17,22,28,31H,12-16H2,1H3,(H,25,29)(H,26,30)/t17-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYBTYFKOHPWQT-VGSWGCGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468361
Record name CHIR-090
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728865-23-4
Record name CHIR-090
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CHIR-090
Reactant of Route 2
CHIR-090
Reactant of Route 3
Reactant of Route 3
CHIR-090
Reactant of Route 4
Reactant of Route 4
CHIR-090
Reactant of Route 5
Reactant of Route 5
CHIR-090
Reactant of Route 6
Reactant of Route 6
CHIR-090

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.